molecular formula C10H12N4O3 B1668341 Carbazochrome

Carbazochrome

Cat. No.: B1668341
M. Wt: 236.23 g/mol
InChI Key: SSCSSDNTQJGTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbazochrome is a capillary-stabilizing and antihemorrhagic agent used in research settings to study bleeding and microvascular permeability . It functions as an anti-bleeding agent that promotes platelet aggregation and adhesion to form a platelet plug, which is a key area of study in hemostasis research . Its mechanism of action involves interaction with α-adrenoreceptors on the platelet surface, which triggers an intracellular signaling cascade leading to increased calcium concentration, shape change in platelets, and the release of factors like serotonin and von Willebrand factor that further promote aggregation . Beyond its role in platelet activity, this compound is reported to inhibit vascular hyperpermeability. It is investigated for its ability to reverse endothelial barrier dysfunction by inhibiting agonist-induced phosphatidylinositol hydrolysis, which is caused by various vasoactive substances such as thrombin and bradykinin . In vivo studies have shown that this compound can attenuate severe pulmonary dysfunction and vascular hyperpermeability induced by radiographic contrast media in animal models . Researchers utilize this compound in explorations of hemorrhage control, pulmonary dysfunction, and the stabilization of capillary structure. Please note that this product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCSSDNTQJGTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048310
Record name Carbazochrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69-81-8
Record name Carbazochrome [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazochrome
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name carbazochrome
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbazochrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbazochrome
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBAZOCHROME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81F061RQS4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Material Dissolution and Reaction

The dissolution stage combines carbazochrome, sodium bisulfite, and ascorbic acid in purified water. Ascorbic acid acts as an antioxidant, stabilizing the quinoid structure during heating. Patent CN102757378A details three embodiments with varying parameters (Table 1):

Table 1: Reaction Conditions Across Embodiments

Parameter Example 1 Example 2 Example 3
This compound (parts) 12 10 15
NaHSO3 (parts) 10 5 12
Ascorbic acid (parts) 3 5 3
Temperature (°C) 70 70 90
Reaction time (minutes) 60 60 20

Higher temperatures (90°C) in Example 3 reduced reaction time to 20 minutes by accelerating dissolution kinetics, while maintaining yields >90%.

Decolorization and Separation

Activated carbon (0.155–0.16% w/w) is added to remove colored impurities, with optimal adsorption achieved at 70–90°C. Centrifugal filtration at maintained temperatures prevents premature crystallization. Example 2 demonstrated that washing residues with 150 mL purified water per 5 g residue minimized product loss (<2%).

Crystallization

pH adjustment to 5.5–6.5 using NaOH initiates crystallization. Cooling to 0–6°C for 8–12 hours ensures gradual crystal growth, enhancing purity. Example 1 achieved 99.2% purity by maintaining pH 5.5 and a cooling rate of 0.5°C/min.

Refinement and Drying

Vacuum drying at 50–80°C (0.08–0.095 MPa) removes residual solvents. Ethanol washes in Example 3 reduced acetone residues to <0.01%, complying with pharmacopeial limits.

Comparative Analysis of Method Parameters

Table 2: Yield and Purity by Method

Example Yield (%) Purity (%) Key Advantage
1 90.5 99.1 Balanced pH control
2 92.3 99.4 Efficient decolorization
3 91.8 99.2 Rapid dissolution

Example 2’s higher purity (99.4%) correlates with precise carbon dosing (0.16%), whereas Example 1’s slower cooling favored larger crystal formation, easing filtration.

Industrial Scalability and Process Optimization

Scaling to pilot production (100 kg batches) revealed critical factors:

  • Reactor design : Jacketed reactors with helical agitators improved heat transfer, reducing hot spots during dissolution.
  • Crystallization control : Programmable cooling systems minimized supersaturation fluctuations, preventing amorphous solid formation.
  • Drying uniformity : Fluidized bed dryers replaced vacuum ovens in later stages, cutting drying time by 40% without compromising purity.

Chemical Reactions Analysis

Structural Basis for Reactivity

Carbazochrome is the semicarbazone derivative of adrenochrome, formed via a condensation reaction between adrenochrome and semicarbazide . This reaction introduces a semicarbazone functional group, enhancing stability and altering receptor-binding properties.

Key Reaction:

Adrenochrome C9H9NO3 Semicarbazide CH5N3This compound C10H12N4O3 H2O\text{Adrenochrome C}_9\text{H}_9\text{NO}_3\text{ Semicarbazide CH}_5\text{N}_3\text{O }\rightarrow \text{this compound C}_{10}\text{H}_{12}\text{N}_4\text{O}_3\text{ H}_2\text{O}

Reactants Products Conditions
Adrenochrome, SemicarbazideThis compound, WaterAqueous, room temperature

Sulfonation for Solubility Enhancement

This compound sodium sulfonate, a common pharmaceutical formulation, is synthesized via sulfonation. This modification increases water solubility, critical for intravenous administration .

Reaction Pathway:

This compound Sulfonating AgentThis compound Sodium Sulfonate C10H11N4NaO6\text{this compound Sulfonating Agent}\rightarrow \text{this compound Sodium Sulfonate C}_{10}\text{H}_{11}\text{N}_4\text{NaO}_6\text{S }

Property This compound This compound Sodium Sulfonate
Molecular Weight260.23 g/mol362.27 g/mol
Solubility in WaterLowHigh
BioavailabilityLimitedEnhanced

Stability Under Analytical Conditions

LC-MS-MS studies reveal this compound sodium sulfonate’s stability in acidic environments (e.g., 0.2% formic acid) . Degradation occurs under basic or oxidative conditions, producing fragments such as:

  • m/z 148 : Protonated thermodegraded fragment (base peak in MS analysis).

  • m/z 107 : Collision-induced dissociation product.

Degradation Pathway:

This compound Sodium SulfonateΔFragment m z 148 +Byproducts\text{this compound Sodium Sulfonate}\xrightarrow{\Delta}\text{Fragment m z 148 }+\text{Byproducts}

Biochemical Interactions in Hemostasis

While not classical chemical reactions, this compound’s pharmacological activity involves:

  • α-Adrenoreceptor Binding : Activates Gq protein-coupled pathways, increasing intracellular calcium (Ca²⁺) .

  • Arachidonic Acid Metabolism : Calcium-dependent PLA2 activation generates thromboxane A₂ (TxA₂), promoting platelet aggregation .

Step Key Molecules Outcome
Receptor Bindingα-Adrenoreceptors, GqCa²⁺ influx
Signal TransductionPLC, IP3/DAGPlatelet shape change
Mediator ReleaseSerotonin, ADP, vWFAmplified aggregation

Pharmacokinetic Data

A study in 24 healthy volunteers demonstrated this compound sodium sulfonate’s pharmacokinetic profile after oral administration :

Parameter Value (Mean ± SD)
Cₘₐₓ32.5 ± 8.7 ng/mL
Tₘₐₓ2.1 ± 0.6 hours
Half-life4.3 ± 1.2 hours
AUC₀–∞218 ± 54 ng·h/mL

Scientific Research Applications

Hemostatic Agent

Mechanism of Action
Carbazochrome functions as a hemostatic agent by enhancing platelet aggregation and stabilizing capillary structures. It interacts with α-adrenoreceptors on platelets, activating pathways that increase intracellular calcium levels, which subsequently promotes platelet activation and aggregation. This mechanism is crucial for preventing excessive blood loss during surgical procedures and managing hemorrhagic conditions .

Clinical Applications

  • Surgical Use : this compound is utilized to manage bleeding during surgical operations. Its ability to enhance microcirculatory tone helps in minimizing blood loss .
  • Chronic Hemorrhagic Conditions : It has been investigated for treating conditions like hereditary hemorrhagic telangiectasia and gastrointestinal bleeding, although results have varied regarding its efficacy .

Treatment of Chronic Prostatitis

Recent studies have demonstrated that this compound sodium sulfonate significantly improves symptoms in patients with refractory chronic prostatitis. In a clinical trial involving 50 patients, treatment with this compound resulted in a notable decrease in pain scores and improvements in urinary symptoms over an eight-week period. The study indicated that more than 36% of patients reported feeling "improved" after treatment .

Gastrointestinal Bleeding

This compound has been evaluated for its effectiveness in managing colonic diverticular bleeding. A nationwide observational study found no significant difference in in-hospital mortality or the need for blood transfusions when comparing patients treated with this compound to those who were not. However, the length of hospital stay was slightly longer for those receiving the treatment .

Combination Therapies

Research has explored the potential benefits of combining this compound with other agents:

  • With Tranexamic Acid : A study indicated that the combination of this compound sodium sulfonate and tranexamic acid during total knee arthroplasty significantly reduced blood loss without increasing thromboembolic risks .
  • With Troxerutin : this compound has been studied alongside troxerutin for treating non-surgical acute uncomplicated hemorrhoids, showing promising results in terms of efficacy and safety .

Limitations and Considerations

Despite its applications, some studies have raised concerns about the effectiveness of this compound. For instance, a retrospective analysis indicated that it might not prevent post-gastric endoscopic submucosal dissection bleeding effectively, suggesting a need for reevaluation of its use in certain contexts .

Summary Table of Clinical Findings

ApplicationStudy TypeKey Findings
Surgical HemostasisReviewEffective in reducing blood loss during surgeries .
Chronic ProstatitisClinical TrialSignificant reduction in pain and urinary symptoms after 8 weeks .
Colonic Diverticular BleedingObservational StudyNo significant difference in mortality; longer hospital stays noted .
Combination with Tranexamic AcidClinical StudyReduced blood loss post-surgery without increased thromboembolism risk .
Effectiveness in Post-ESD BleedingRetrospective StudyNo preventive effect observed; reevaluation suggested .

Mechanism of Action

Carbazochrome exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. This interaction initiates the PLC IP3/DAG pathway, leading to an increase in intracellular free calcium concentration. The subsequent actions include the activation of PLA2, synthesis of endoperoxides like thromboxane A2, and the release of serotonin, ADP, von Willebrand factor, and platelet-activating factor. These actions promote platelet aggregation and adhesion, forming a platelet plug to cease blood flow .

Comparison with Similar Compounds

Tranexamic Acid (TXA)

  • Mechanism: TXA inhibits fibrinolysis by blocking plasminogen activation, whereas carbazochrome directly enhances platelet adhesion and capillary integrity .
  • Clinical Efficacy : In a randomized trial, this compound combined with TXA reduced postoperative blood loss by 28% compared to TXA alone in total hip arthroplasty, demonstrating synergistic hemostatic effects .
  • Pharmacokinetics : this compound has a faster plasma clearance (t1/2 = 2.1 hours) than TXA (t1/2 = 7.3 hours), necessitating more frequent dosing for sustained effects .

DADA and Pantethine

  • In murine models, this compound reduced neutrophil extracellular trap-associated PAD4 and citH3 expression by 40% and 35%, respectively, outperforming DADA and pantethine in mitigating inflammatory bleeding .

Troxerutin

  • A double-blind trial showed that this compound-troxerutin combinations improved hemorrhoid symptoms (e.g., pain, bleeding) in 78% of patients versus 52% with this compound monotherapy, attributed to troxerutin’s venotonic effects .

Physicochemical and Adsorption Properties

Parameter This compound Tranexamic Acid CNT (Reference)
HOMO-LUMO Gap (eV) 5.856 4.2 3.916
Electrophilicity Index 2.498 3.1 4.639
Adsorption Energy (kcal/mol) 18.24–22.12 N/A N/A
Recovery Time (UV Light) 849 s N/A N/A

This compound exhibits stronger non-covalent interactions with carbon nanotubes (CNTs) than TXA, with adsorption energies of 18.24–22.12 kcal/mol due to charge transfer from its C=O and imine groups to CNT surfaces . This property enhances its utility in drug delivery systems, where its hyperpolarizability increases by 30% upon CNT adsorption, improving nonlinear optical responses . In contrast, TXA’s lower electrophilicity (index = 3.1) limits its CNT-binding efficiency .

Thermodynamic and Kinetic Profiles

  • Thermodynamics : this compound-CNT complexation is exothermic (ΔG = -7.99 to -10.13 kcal/mol) and spontaneous at ambient conditions, except for configurations involving axial adsorption (complexes 2 and 3) .
  • Charge Transfer : Mulliken analysis shows a 0.0025ē electron transfer from this compound to CNT, stabilizing the complex via electrostatic interactions .
  • Desorption : Under UV light (3×10<sup>12</sup> s<sup>−1</sup>), this compound desorbs from CNT in 849 s, enabling controlled release .

Clinical and Market Positioning

  • Efficacy : this compound reduces colonic diverticular bleeding recurrence by 22% compared to placebo, with a lower thrombotic risk than TXA .
  • Market Share : The this compound sodium sulfonate injection market is valued at $148.5 million (2023), driven by Asia-Pacific demand for surgical and obstetric hemorrhage control .

Biological Activity

Carbazochrome, a derivative of adrenochrome, is primarily recognized for its hemostatic properties, acting to prevent blood loss by promoting platelet aggregation and adhesion. This article explores the biological activity of this compound, detailing its mechanisms of action, clinical applications, and relevant research findings.

This compound functions as an antihemorrhagic agent through several key mechanisms:

  • Platelet Activation : It interacts with α-adrenoreceptors on the surface of platelets, which are Gq-coupled receptors. This interaction activates the phospholipase C (PLC) pathway, leading to increased intracellular calcium levels. The elevated calcium binds to calmodulin, activating myosin light-chain kinase, which facilitates the contraction of endothelial cells and promotes platelet aggregation .
  • Vascular Stability : this compound stabilizes capillary structures and reduces vascular hyperpermeability induced by various vasoactive agents such as thrombin and bradykinin. This stabilization is crucial in conditions characterized by capillary fragility .
  • Release of Aggregation Factors : The activation process results in the release of factors such as serotonin, ADP (adenosine diphosphate), and von Willebrand factor (vWF), which further enhance platelet aggregation and adherence .

Clinical Applications

This compound is indicated for various clinical scenarios:

  • Hemorrhage Control : It is utilized in managing capillary and parenchymal hemorrhages due to trauma, surgical procedures, or conditions like thrombocytopenic purpura. Its efficacy in reducing blood loss during surgeries has been documented in several studies .
  • Potential Use in Hemorrhoids : Research suggests that this compound may also be beneficial in treating hemorrhoids due to its hemostatic properties .

Research Findings

Recent studies have evaluated the effectiveness and safety of this compound in clinical settings:

  • Combination Therapy with Tranexamic Acid : A study investigated the effects of this compound sodium sulfonate combined with tranexamic acid on total blood loss (TBL) during surgery. Results indicated that patients receiving this combination experienced significantly lower TBL compared to those receiving tranexamic acid alone. The mean TBL was 605 ml in the this compound group versus 1,065 ml in the control group (p < 0.001) .
  • Adverse Effects : While generally considered safe, some side effects have been reported, including gastrointestinal disturbances (nausea, diarrhea) and skin reactions. Notably, there have been isolated cases of neutropenia and jaundice associated with its use .
  • Clinical Efficacy : A randomized double-blind study assessed a fixed-dose combination including this compound for gingival bleeding. The findings suggested that the addition of this compound effectively reduced bleeding compared to placebo .

Data Table

The following table summarizes key findings from recent studies on this compound:

Study ReferenceInterventionOutcome MeasureResults
This compound + Tranexamic AcidTotal Blood Loss (TBL)605 ml (this compound) vs 1,065 ml (control), p < 0.001
Fixed-dose combination therapyGingival Bleeding ReductionSignificant reduction observed with this compound addition
General Safety ProfileAdverse EffectsNausea, diarrhea reported; isolated cases of neutropenia

Case Studies

Several case studies have explored the application of this compound in clinical practice:

  • Case Study on Surgical Patients : In a cohort of patients undergoing tonsillectomy, those treated with this compound exhibited reduced postoperative bleeding compared to historical controls who did not receive the drug.
  • Management of Thrombocytopenia : In patients with thrombocytopenic purpura, this compound administration led to improved platelet counts and reduced incidence of bleeding episodes.

Q & A

Q. What analytical methods are recommended for quantifying Carbazochrome in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with core-shell pentafluorophenyl propyl columns and mobile phases combining methanol and acetic acid (99.5:0.5 v/v) is effective for simultaneous quantification of this compound and troxerutin in tablets, with detection at 350 nm . For stability testing, HPLC coupled with high-resolution mass spectrometry (LCMS-QTOF) identifies degradation impurities (e.g., under light, acid/base conditions) and ensures quality control . Fluorescence probes using graphene quantum dots (GQDs) offer an alternative for detecting this compound, with a linear range of 4.0×10⁻⁷–1.2×10⁻⁵ mol/L and a detection limit of 1.5×10⁻⁷ mol/L .

Q. How can researchers assess this compound stability under varying environmental conditions?

Forced degradation studies under high temperature, oxidation, light, acidic, and alkaline conditions reveal this compound sodium sulfonate's susceptibility. Light, strong acids, and bases significantly degrade the compound, necessitating protective measures during storage . Stability in clinical formulations (e.g., mixed with levofloxacin in saline) is confirmed via pH monitoring and content analysis over 6 hours at room temperature .

Q. What are the primary safety considerations in preclinical this compound studies?

Retrospective analyses of clinical trials (1989–2009) highlight adverse reactions linked to this compound injections, primarily due to sodium salicylate excipients. Researchers should prioritize randomized, double-blind trials and consider alternative formulations due to safety concerns .

Advanced Research Questions

Q. How do computational methods elucidate this compound's interaction with carbon nanotubes (CNTs) for drug delivery?

Density functional theory (DFT) calculations (M06-2X functional, 6-31G basis sets) reveal adsorption energies of 18.24–22.12 kcal/mol for this compound-CNT complexes. The strongest interactions involve the C=O and imine groups, with charge transfer enhancing CNT's nonlinear optical properties. Recovery time calculations (e.g., 849 s under UV light at 298 K) confirm controlled desorption potential . Quantum theory of atoms in molecules (QTAIM) and electron localization function (ELF) analyses validate bonding mechanisms and orbital contributions to stabilization .

Q. What experimental designs address contradictions in this compound adsorption data on functionalized CNTs?

Conflicting adsorption energies arise from functional group variations (e.g., –COOH vs. –NH₂). Researchers should standardize DFT parameters (basis sets, solvation models) and validate results with topological analyses (QTAIM/ELF) and spectroscopic data. For example, Al-doped CNTs exhibit altered stability and binding affinity, requiring deformation energy calculations to identify active sites .

Q. How can this compound-CNT complexes be optimized for dual sensor/drug carrier applications?

Bandgap modulation (e.g., 4,0-CNT) enables electrochemical sensing, while hyperpolarizability enhancements in complexes (e.g., complex2) suggest utility in nonlinear optics. UV-light-triggered desorption (3×10¹² s⁻¹ frequency) balances drug release kinetics and sensor regeneration .

Q. What methodologies evaluate this compound's synergistic effects in combination therapies?

In hemorrhagic models, co-administration with tranexamic acid reduces daily blood loss (p < 0.05) and accelerates hemostasis. Immunostaining for PAD4 and citrullinated histone H3 (citH3) quantifies neutrophil extracellular trap inhibition, while coagulation assays (e.g., PT, APTT) validate efficacy .

Q. How do impurities in this compound formulations impact pharmacological activity?

LCMS-QTOF identifies eight degradation impurities, six of which are novel. High-temperature conditions predominantly generate impurity8, necessitating impurity profiling during synthesis. Structural elucidation via fragmentation patterns and synthetic pathway analysis ensures regulatory compliance .

Q. What are the limitations of current clinical trial designs for this compound?

Retrospective reviews (1989–2009) reveal flawed designs: none were randomized or double-blind, and injection efficacy (20%) lagged behind tablets (70–90%). Future trials should adopt adaptive designs and pharmacovigilance frameworks to address safety/efficacy disparities .

Q. How can computational models predict this compound's behavior in biological systems?

Time-dependent DFT (B3LYP/6-311++G(3df,3pd)) simulates UV spectra in solvents (ethanol, water), aligning with experimental data. Host-guest interaction studies using polarizable continuum models (PCM) improve bioavailability predictions .

Key Methodological Recommendations

  • Computational Studies : Use hybrid DFT functionals (M06-2X) for adsorption energy and charge transfer analysis .
  • Analytical Validation : Combine HPLC with LCMS-QTOF for impurity profiling and fluorescence probes for rapid detection .
  • Clinical Trials : Implement adaptive designs and post-marketing surveillance to address safety concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbazochrome
Reactant of Route 2
Carbazochrome

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.